Methyl 3-(difluoromethoxy)-2-hydroxybenzoate
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Overview
Description
Methyl 3-(difluoromethoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-hydroxybenzoic acid with difluoromethyl ether in the presence of a base, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(difluoromethoxy)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-(difluoromethoxy)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Methyl 3-methoxy-2-hydroxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 3-(trifluoromethoxy)-2-hydroxybenzoate: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.
Methyl 3-(chloromethoxy)-2-hydroxybenzoate: Contains a chloromethoxy group, which can influence its reactivity and applications.
Uniqueness: Methyl 3-(difluoromethoxy)-2-hydroxybenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C9H8F2O4 |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O4/c1-14-8(13)5-3-2-4-6(7(5)12)15-9(10)11/h2-4,9,12H,1H3 |
InChI Key |
TUDOUKMDJVJCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)F)O |
Origin of Product |
United States |
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